molecular formula C20H26ClN3O7 B12700830 1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 86871-53-6

1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B12700830
CAS No.: 86871-53-6
M. Wt: 455.9 g/mol
InChI Key: QLHKUJICPCKELA-LREBCSMRSA-N
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Description

1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a pyrazole moiety, and a chlorophenyl group

Preparation Methods

The synthesis of 1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid involves several steps. The synthetic route typically begins with the preparation of the pyrazole derivative, followed by the introduction of the chlorophenyl group. The piperidine ring is then formed through a cyclization reaction. The final step involves the esterification of the compound with (2R,3R)-2,3-dihydroxybutanedioic acid. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The pyrazole moiety can be oxidized to form corresponding oxides.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving piperidine and pyrazole derivatives.

    Medicine: It has potential therapeutic applications due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperidine ring and pyrazole moiety are known to interact with various enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity. These interactions lead to the compound’s observed biological effects, which may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid stands out due to its unique combination of functional groups. Similar compounds include:

    1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine: This compound shares the piperidine and chlorophenyl groups but lacks the pyrazole moiety.

    Cloperastine: A compound with a similar piperidine structure but different substituents.

Properties

CAS No.

86871-53-6

Molecular Formula

C20H26ClN3O7

Molecular Weight

455.9 g/mol

IUPAC Name

1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C16H20ClN3O.C4H6O6/c17-14-6-4-13(5-7-14)15-12-16(19-18-15)21-11-10-20-8-2-1-3-9-20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,1-3,8-11H2,(H,18,19);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

QLHKUJICPCKELA-LREBCSMRSA-N

Isomeric SMILES

C1CCN(CC1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CCN(CC1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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